molecular formula C6H12N2O2 B14636613 ethyl N-(dimethylaminomethylidene)carbamate CAS No. 54858-79-6

ethyl N-(dimethylaminomethylidene)carbamate

Cat. No.: B14636613
CAS No.: 54858-79-6
M. Wt: 144.17 g/mol
InChI Key: CAWCNIUQKMMWRM-UHFFFAOYSA-N
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Description

Ethyl N-(dimethylaminomethylidene)carbamate is an organic compound with the molecular formula C6H12N2O2. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(dimethylaminomethylidene)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with N,N-dimethylformamide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(dimethylaminomethylidene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Mechanism of Action

The mechanism of action of ethyl N-(dimethylaminomethylidene)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality allows the compound to form hydrogen bonds and participate in various intermolecular interactions. This can modulate the activity of target enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(dimethylaminomethylidene)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in various applications, from organic synthesis to medicinal chemistry .

Properties

CAS No.

54858-79-6

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl N-(dimethylaminomethylidene)carbamate

InChI

InChI=1S/C6H12N2O2/c1-4-10-6(9)7-5-8(2)3/h5H,4H2,1-3H3

InChI Key

CAWCNIUQKMMWRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=CN(C)C

Origin of Product

United States

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